2-(4-bromophenyl)-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a complex organic compound that features a combination of bromophenyl, pyrazolyl, and isoindolinecarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form the intermediate 2-(4-bromophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE: Shares structural similarities with other bromophenyl and pyrazolyl derivatives.
5-(4-BROMOPHENYL)-2-FURALDEHYDE N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOSEMICARBAZONE: Another compound with a bromophenyl and pyrazolyl moiety.
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C28H20BrN3O6 |
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Molecular Weight |
574.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C28H20BrN3O6/c1-16-24(27(36)32(30(16)2)20-6-4-3-5-7-20)31-25(34)21-13-10-18(14-22(21)26(31)35)28(37)38-15-23(33)17-8-11-19(29)12-9-17/h3-14H,15H2,1-2H3 |
InChI Key |
RSUYWQUFEXIPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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